molecular formula C20H26N6O2 B6460577 4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one CAS No. 2549026-00-6

4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one

Cat. No.: B6460577
CAS No.: 2549026-00-6
M. Wt: 382.5 g/mol
InChI Key: ZBBJWYLNMMELGI-UHFFFAOYSA-N
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Description

4-(1-{8-Cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one is a pyrido[2,3-d]pyrimidin-7-one derivative featuring a unique azetidine-piperazin-2-one pharmacophore. The core structure includes a cyclopentyl group at position 8, a methyl group at position 5, and a ketone at position 5. The azetidine ring at position 2 is linked to a piperazin-2-one moiety, distinguishing it from related compounds that typically employ piperazine or morpholine substituents .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-13-8-18(28)26(14-4-2-3-5-14)19-16(13)9-22-20(23-19)25-10-15(11-25)24-7-6-21-17(27)12-24/h8-9,14-15H,2-7,10-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBJWYLNMMELGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)N4CCNC(=O)C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell cycle regulation.

Cellular Effects

Given its role as an intermediate in the synthesis of palbociclib, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of palbociclib, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional differences from analogs are critical to its pharmacological profile. Below is a comparative analysis:

Structural Features and Substituent Analysis

Compound Name/ID 6-Substituent 2-Substituent Molecular Weight Key Structural Notes
Target Compound None Azetidin-3-yl-piperazin-2-one ~430–440* Conformationally rigid azetidine ring
6-Bromo-8-cyclopentyl-5-methyl analog () Bromo 4-Methylpiperazinyl-pyridinylamino Not reported Bromo as a potential leaving group
Palbociclib analog () Acetyl Piperazin-1-yl-pyridinylamino 447.5 Clinical CDK4/6 inhibitor; isethionate salt improves solubility
6-Vinyl derivative () Vinyl Piperazin-1-yl-pyridinylamino 431.53 Vinyl may enhance metabolic stability
4-Piperazinylphenylamino analog () Acetyl 4-(Piperazin-1-yl)phenylamino Not reported Extended conjugation for kinase binding

*Estimated based on analogs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s piperazin-2-one moiety introduces a polar ketone, likely enhancing aqueous solubility compared to piperazine-based analogs (e.g., ’s compound with MW 431.53) .
  • Metabolic Stability : Azetidine’s smaller ring size may reduce susceptibility to cytochrome P450-mediated metabolism compared to piperazine derivatives .

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